molecular formula C8H15BrS B13200976 1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane

1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane

Cat. No.: B13200976
M. Wt: 223.18 g/mol
InChI Key: CDEGYJMGOHSGNJ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane (C₈H₁₅BrS, molecular weight 223.17) is a brominated cyclopropane derivative featuring a bromomethyl group and a 2-(ethylsulfanyl)ethyl substituent on the cyclopropane ring. Its CAS registry number is 1603032-58-1, and it is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. The compound’s structure combines the inherent ring strain of cyclopropane with the reactivity of bromine and sulfur-containing groups, making it valuable for alkylation or cross-coupling reactions .

Properties

Molecular Formula

C8H15BrS

Molecular Weight

223.18 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-ethylsulfanylethyl)cyclopropane

InChI

InChI=1S/C8H15BrS/c1-2-10-6-5-8(7-9)3-4-8/h2-7H2,1H3

InChI Key

CDEGYJMGOHSGNJ-UHFFFAOYSA-N

Canonical SMILES

CCSCCC1(CC1)CBr

Origin of Product

United States

Biological Activity

1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. Its unique structure, which includes a bromomethyl group and an ethyl sulfanyl moiety, suggests various interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₃BrS
  • Molecular Weight : 215.15 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C(CSCC)C1(CBr)CC1

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its potential as an antimicrobial and anticancer agent. The presence of the bromine atom and the sulfur-containing group may contribute to its reactivity and biological interactions.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Candida albicans .

Anticancer Properties

Research has suggested that the compound may possess anticancer properties. In vitro studies have demonstrated that structurally related cyclopropane derivatives can inhibit cell proliferation in cancer cell lines, including breast and colon carcinoma cells. The mechanism often involves induction of apoptosis and cell cycle arrest .

The biological effects of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which could lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death .
  • Interaction with Cellular Membranes : The lipophilic nature of the cyclopropane structure may facilitate its incorporation into cellular membranes, disrupting membrane integrity and function.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Study A (2012) Investigated the synthesis of ethyl sulfanyl derivatives, revealing significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .
Study B (2014) Focused on cyclopropane derivatives showing promising anticancer activity against MCF-7 breast cancer cells; mechanisms involved apoptosis induction via ROS .
Study C (2020) Evaluated a series of brominated compounds for their antifungal properties; compounds exhibited varying degrees of activity against Candida albicans .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Cyclopropane Derivatives
Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties/Applications References
1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane C₈H₁₅BrS Bromomethyl, 2-(ethylsulfanyl)ethyl 223.17 Alkylation agent, sulfur-mediated reactivity
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide C₁₅H₁₇BrN₂O 3-Bromophenyl, carboxamide 345.22 Pharmaceutical intermediate, solid (mp 102.2–102.5°C)
Bromomethyl cyclopropane (unsubstituted) C₄H₇Br Bromomethyl 135.00 Simple alkylating agent, high reactivity
1-(4-Bromo-1-methylbut-1-en-1-yl)cyclopropane C₈H₁₁Br Bromoalkenyl, methyl 211.08 Potential building block for strained alkenes

Key Observations :

  • Reactivity : The target compound’s ethylsulfanyl group introduces nucleophilic sulfur, enabling thioether-specific reactions (e.g., oxidation to sulfones), which are absent in simpler bromomethylcyclopropanes like the unsubstituted derivative .
  • Thermal Stability : Unlike carboxamide-substituted cyclopropanes (e.g., 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide), the target compound lacks hydrogen-bonding groups, possibly lowering its melting point and crystalline stability .
Sulfur-Containing Cyclopropanes
Compound Name Molecular Formula Sulfur Functional Group Key Applications References
This compound C₈H₁₅BrS Ethyl thioether (S-alkyl) Cross-coupling, drug intermediate
Methyl 2-(1-(bromomethyl)cyclopropyl) acetate C₈H₁₁BrO₂ Ester, thioether Montelukast synthesis intermediate
2-{1-[2-Amino-9H-purin-6-ylamino]ethyl}-3-(3-hydroxyphenyl)-5-methyl-3H-quinazolin-4-one C₂₃H₂₃BrN₆O₂ None (bromomethyl only) Anticancer agent (m/z=468 [M+H]⁺)

Key Observations :

  • Sulfur Reactivity: The ethylsulfanyl group in the target compound contrasts with sulfur-free analogs (e.g., the quinazolinone derivative in ), enabling unique transformations like sulfoxide formation or thiol-disulfide exchange.

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